Vadimezan

Catalog No.
S548147
CAS No.
117570-53-3
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vadimezan

CAS Number

117570-53-3

Product Name

Vadimezan

IUPAC Name

2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

XGOYIMQSIKSOBS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5,6-dimethyl xanthenone acetic acid, 5,6-dimethyl-9-oxo-9H-xanthene-4-acetic acid, 5,6-dimethylxanthenone-4-acetic acid, 5,6-dimethylxanthenoneacetic acid, 5,6-dimethylxanthenoneacetic acid, sodium salt, 5,6-MeXAA, AS1404, ASA 404, ASA-404, ASA404, dimethyloxoxanthene acetic acid, DMXAA, NSC 640488, vadimezan

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C

The exact mass of the compound Vadimezan is 282.08921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vadimezan (CAS 117570-53-3), widely known as DMXAA, is a synthetic xanthenone derivative originally developed as a tumor vascular disrupting agent (VDA) and now established as the benchmark non-nucleotide small molecule agonist for murine Stimulator of Interferon Genes (mSTING) [1]. Unlike endogenous cyclic dinucleotides (CDNs), DMXAA is highly membrane-permeable and resistant to phosphodiesterase cleavage, making it a highly processable tool compound for inducing Type I interferon (IFN) and TNF-α responses in syngeneic mouse models and primary murine macrophages [2]. Its well-characterized pharmacokinetic profile and ease of formulation in standard laboratory vehicles make it a foundational reference material in preclinical immuno-oncology and innate immunity research, driving consistent procurement for murine-specific pathway validation [1].

Substituting DMXAA with generic pan-STING agonists (like 2'3'-cGAMP) or its structural precursor (Flavone Acetic Acid, FAA) introduces severe experimental and procurement inefficiencies. Endogenous CDNs like cGAMP suffer from poor membrane permeability, often requiring costly transfection reagents or specialized liposomal delivery systems for in vitro assays, whereas DMXAA can be added directly to culture media [1]. Furthermore, DMXAA is strictly species-specific; it binds exclusively to murine STING due to a critical isoleucine residue (I229) in the mSTING binding pocket, whereas human STING possesses a glycine (G230) that prevents DMXAA retention [2]. Consequently, using DMXAA in human cell lines will yield false-negative results, while substituting it with less potent precursors like FAA in murine models requires up to 12-fold higher dosing to achieve comparable cytokine induction, drastically altering the required procurement volume and in vivo toxicity profiles [1].

Absolute Species Selectivity for Murine STING

DMXAA demonstrates absolute selectivity for murine STING over human STING. In binding and reporter assays, DMXAA effectively binds mSTING with micromolar affinity and triggers downstream IRF3 activation. In stark contrast, it exhibits no detectable binding or pathway activation in wild-type human STING (hSTING) models, even at concentrations up to 1,000 µM[1]. This binary selectivity makes it an indispensable positive control for mSTING-specific pathways.

Evidence DimensionTarget Binding Affinity / Pathway Activation
Target Compound DataActive against mSTING (Kd ~1-2 µM)
Comparator Or BaselinehSTING (No binding/activity up to 1,000 µM)
Quantified Difference>500-fold selectivity for mSTING vs hSTING
ConditionsIn vitro binding assays and THP-1 / murine macrophage reporter cell lines

Procurement must strictly align DMXAA purchases with murine-only experimental models, avoiding costly failures in human cell-based assays.

Superior In Vivo Dose-Potency Compared to Flavone Acetic Acid

DMXAA was synthesized as a 5,6-dimethylxanthenone optimized analog of Flavone Acetic Acid (FAA). Quantitative in vivo studies demonstrate that DMXAA is approximately 12-fold more potent than FAA. To achieve equivalent peak serum concentrations of the critical vascular-disrupting cytokine TNF-α, DMXAA requires a dose of only 27.5 mg/kg, whereas FAA must be administered at its maximum tolerated dose (MTD) of 330 mg/kg [1].

Evidence DimensionIn vivo dose required for equivalent TNF-α induction
Target Compound Data27.5 mg/kg (DMXAA)
Comparator Or Baseline330 mg/kg (FAA)
Quantified Difference12-fold higher dose-potency for DMXAA
ConditionsSyngeneic mouse tumor models (serum TNF-α quantification)

The 12-fold reduction in required dose significantly lowers the bulk material requirements for large-scale animal studies and minimizes off-target toxicity.

Transfection-Free Cellular Uptake vs. Cyclic Dinucleotides

Unlike endogenous cyclic dinucleotides such as 2'3'-cGAMP, which are highly polar (MW ~718) and require membrane permeabilization or liposomal transfection to enter the cytosol, DMXAA (MW 282.29) is a small, lipophilic molecule that readily crosses cell membranes . In standard macrophage assays, DMXAA can be added directly to the culture medium to achieve STING activation, whereas cGAMP exhibits poor cellular EC50 values (often >75 µM without transfection) due to limited passive uptake and rapid degradation by phosphodiesterases like ENPP1 .

Evidence DimensionCellular Assay Processability (Uptake)
Target Compound DataDirect media addition (membrane permeable)
Comparator Or Baseline2'3'-cGAMP (requires transfection/permeabilization)
Quantified DifferenceEliminates the need for costly transfection reagents
ConditionsIn vitro primary murine macrophage cultures

Direct media addition streamlines high-throughput screening workflows and eliminates the cost and variability associated with transfection reagents.

Standardized Aqueous Solubility Protocols for In Vivo Administration

DMXAA presents specific but highly standardized formulation parameters that are critical for reproducible in vivo dosing. While it is soluble in DMSO up to 16 mg/mL (with warming and ultrasonication), its procurement value for animal studies is driven by its compatibility with aqueous alkaline vehicles. It can be reliably dissolved at 10 mg/mL in 7.5% sodium bicarbonate solutions (requiring 5 minutes of ultrasonication/heating), or formulated in 50% PEG300 / 50% saline mixtures. This well-documented formulation profile ensures consistent bioavailability compared to newer, less-characterized experimental agonists.

Evidence DimensionIn vivo vehicle solubility
Target Compound Data10 mg/mL in 7.5% Sodium Bicarbonate
Comparator Or BaselineUnformulated / generic aqueous buffers (<1 mg/mL)
Quantified Difference>10-fold solubility improvement in specific alkaline/PEG vehicles
ConditionsPreparation of dosing solutions for intravenous or intraperitoneal injection

Access to validated, non-toxic aqueous formulation protocols ensures immediate processability for in vivo efficacy and pharmacokinetic studies.

Syngeneic Mouse Tumor Models (Immuno-Oncology)

DMXAA is the benchmark compound for evaluating mSTING-mediated tumor vascular disruption and immune cell infiltration in syngeneic models (e.g., B16 melanoma, CT26 colon carcinoma). Its 12-fold higher potency over FAA makes it the preferred systemic agent for inducing hemorrhagic necrosis and studying the tumor microenvironment without the need for intratumoral injection[1].

Primary Murine Macrophage Activation Assays

Due to its excellent membrane permeability, DMXAA is highly suitable for in vitro screening and mechanistic studies using bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells. It allows for direct addition to culture media, bypassing the confounding variables and costs associated with liposomal transfection required for cyclic dinucleotides like cGAMP .

Structural Biology and STING Inhibitor/Synergist Design

As a well-characterized mSTING-specific ligand, DMXAA serves as a critical structural reference for the design of next-generation STING modulators. Its unique binding mode (requiring the I229 residue in mSTING) is used as a comparative baseline in competitive binding assays (e.g., HTRF) to screen for novel human-reactive STING agonists or species-agnostic STING inhibitors[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.08920892 Da

Monoisotopic Mass

282.08920892 Da

Heavy Atom Count

21

Appearance

Light brown to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0829J8133H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, lung cancer, ovarian cancer, and prostate cancer.

Pharmacology

Vadimezan is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. Vadimezan induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117570-53-3

Metabolism Metabolites

DMXAA has known human metabolites that include (2S,3S,4S,5R)-6-[2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid and 6-hydroxy-MXAA.

Wikipedia

Vadimezan

Dates

Last modified: 08-15-2023
1: Lou YC, Kao YF, Chin KH, Chen JK, Tu JL, Chen C, Chou SH. Backbone resonance assignments of the 54 kDa dimeric C-terminal domain of murine STING in complex with DMXAA. Biomol NMR Assign. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25487675.
2: Gao P, Zillinger T, Wang W, Ascano M, Dai P, Hartmann G, Tuschl T, Deng L, Barchet W, Patel DJ. Binding-pocket and lid-region substitutions render human STING sensitive to the species-specific drug DMXAA. Cell Rep. 2014 Sep 25;8(6):1668-76. doi: 10.1016/j.celrep.2014.08.010. Epub 2014 Sep 4. PubMed PMID: 25199835.
3: Downey CM, Aghaei M, Schwendener RA, Jirik FR. DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization. PLoS One. 2014 Jun 18;9(6):e99988. doi: 10.1371/journal.pone.0099988. eCollection 2014. PubMed PMID: 24940883; PubMed Central PMCID: PMC4062468.
4: Yung R, Seyfoddin V, Guise C, Tijono S, McGregor A, Connor B, Ching LM. Efficacy against subcutaneous or intracranial murine GL261 gliomas in relation to the concentration of the vascular-disrupting agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), in the brain and plasma. Cancer Chemother Pharmacol. 2014 Mar;73(3):639-49. doi: 10.1007/s00280-014-2395-y. Epub 2014 Jan 30. PubMed PMID: 24477604.
5: Gao P, Ascano M, Zillinger T, Wang W, Dai P, Serganov AA, Gaffney BL, Shuman S, Jones RA, Deng L, Hartmann G, Barchet W, Tuschl T, Patel DJ. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell. 2013 Aug 15;154(4):748-62. doi: 10.1016/j.cell.2013.07.023. Epub 2013 Aug 1. PubMed PMID: 23910378.
6: Tang CK, Aoshi T, Jounai N, Ito J, Ohata K, Kobiyama K, Dessailly BH, Kuroda E, Akira S, Mizuguchi K, Coban C, Ishii KJ. The chemotherapeutic agent DMXAA as a unique IRF3-dependent type-2 vaccine adjuvant. PLoS One. 2013;8(3):e60038. doi: 10.1371/journal.pone.0060038. Epub 2013 Mar 21. PubMed PMID: 23555875; PubMed Central PMCID: PMC3605442.
7: Tijono SM, Guo K, Henare K, Palmer BD, Wang LC, Albelda SM, Ching LM. Identification of human-selective analogues of the vascular-disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Br J Cancer. 2013 Apr 2;108(6):1306-15. doi: 10.1038/bjc.2013.101. Epub 2013 Mar 12. PubMed PMID: 23481185; PubMed Central PMCID: PMC3619269.
8: Yeniceli D, Deng X, Adams E, Dogrukol-Ak D, Van Schepdael A. Development of a CD-MEKC method for investigating the metabolism of tamoxifen by flavin-containing monooxygenases and the inhibitory effects of methimazole, nicotine and DMXAA. Electrophoresis. 2013 Feb;34(3):463-70. doi: 10.1002/elps.201200356. Epub 2012 Dec 26. PubMed PMID: 23161341.
9: Prantner D, Perkins DJ, Lai W, Williams MS, Sharma S, Fitzgerald KA, Vogel SN. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential. J Biol Chem. 2012 Nov 16;287(47):39776-88. doi: 10.1074/jbc.M112.382986. Epub 2012 Oct 1. PubMed PMID: 23027866; PubMed Central PMCID: PMC3501038.
10: Henare K, Wang L, Wang LC, Thomsen L, Tijono S, Chen CJ, Winkler S, Dunbar PR, Print C, Ching LM. Dissection of stromal and cancer cell-derived signals in melanoma xenografts before and after treatment with DMXAA. Br J Cancer. 2012 Mar 13;106(6):1134-47. doi: 10.1038/bjc.2012.63. PubMed PMID: 22415295; PubMed Central PMCID: PMC3304430.
11: McKeage MJ, Jameson MB; AS1404-201 Study Group Investigators. Comparative outcomes of squamous and non-squamous non-small cell lung cancer (NSCLC) patients in phase II studies of ASA404 (DMXAA) - retrospective analysis of pooled data. J Thorac Dis. 2010 Dec;2(4):199-204. doi: 10.3978/j.issn.2072-1439.2010.02.04.1. PubMed PMID: 22263047; PubMed Central PMCID: PMC3256477.
12: Buchanan CM, Shih JH, Astin JW, Rewcastle GW, Flanagan JU, Crosier PS, Shepherd PR. DMXAA (Vadimezan, ASA404) is a multi-kinase inhibitor targeting VEGFR2 in particular. Clin Sci (Lond). 2012 May 1;122(10):449-57. doi: 10.1042/CS20110412. PubMed PMID: 22142330.
13: Jameson MB, Head M. Pharmacokinetic evaluation of vadimezan (ASA404, 5,6-dimethylxanthenone-4-acetic acid, DMXAA). Expert Opin Drug Metab Toxicol. 2011 Oct;7(10):1315-26. doi: 10.1517/17425255.2011.614389. Epub 2011 Aug 26. Review. PubMed PMID: 21870897.
14: Marysael T, Ni Y, Lerut E, de Witte P. Influence of the vascular damaging agents DMXAA and ZD6126 on hypericin distribution and accumulation in RIF-1 tumors. J Cancer Res Clin Oncol. 2011 Nov;137(11):1619-27. doi: 10.1007/s00432-011-1032-y. Epub 2011 Aug 21. PubMed PMID: 21858709.
15: Sun J, Wang LC, Fridlender ZG, Kapoor V, Cheng G, Ching LM, Albelda SM. Activation of mitogen-activated protein kinases by 5,6-dimethylxanthenone-4-acetic acid (DMXAA) plays an important role in macrophage stimulation. Biochem Pharmacol. 2011 Nov 1;82(9):1175-85. doi: 10.1016/j.bcp.2011.07.086. Epub 2011 Jul 26. PubMed PMID: 21819972; PubMed Central PMCID: PMC3191304.
16: Peng S, Monie A, Pang X, Hung CF, Wu TC. Vascular disrupting agent DMXAA enhances the antitumor effects generated by therapeutic HPV DNA vaccines. J Biomed Sci. 2011 Mar 8;18:21. doi: 10.1186/1423-0127-18-21. PubMed PMID: 21385449; PubMed Central PMCID: PMC3062584.
17: Shirey KA, Nhu QM, Yim KC, Roberts ZJ, Teijaro JR, Farber DL, Blanco JC, Vogel SN. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-beta-mediated antiviral activity in vitro and in vivo. J Leukoc Biol. 2011 Mar;89(3):351-7. doi: 10.1189/jlb.0410216. Epub 2010 Nov 17. PubMed PMID: 21084628; PubMed Central PMCID: PMC3040469.
18: Baguley BC, Siemann DW. Temporal aspects of the action of ASA404 (vadimezan; DMXAA). Expert Opin Investig Drugs. 2010 Nov;19(11):1413-25. doi: 10.1517/13543784.2010.529128. Review. PubMed PMID: 20964495; PubMed Central PMCID: PMC3583340.
19: Brauer R, Wang LC, Woon ST, Bridewell DJ, Henare K, Malinger D, Palmer BD, Vogel SN, Kieda C, Tijono SM, Ching LM. Labeling of oxidizable proteins with a photoactivatable analog of the antitumor agent DMXAA: evidence for redox signaling in its mode of action. Neoplasia. 2010 Sep;12(9):755-65. PubMed PMID: 20824052; PubMed Central PMCID: PMC2933696.
20: Head M, Jameson MB. The development of the tumor vascular-disrupting agent ASA404 (vadimezan, DMXAA): current status and future opportunities. Expert Opin Investig Drugs. 2010 Feb;19(2):295-304. doi: 10.1517/13543780903540214. PubMed PMID: 20050824.

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